4-(1-Amino-2-fluoroethyl)benzonitrile
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Overview
Description
4-(1-Amino-2-fluoroethyl)benzonitrile is a chemical compound with the molecular formula C9H9FN2 It is characterized by the presence of an amino group, a fluoroethyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-fluoroethyl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as cuprous chloride or cuprous bromide, to enhance the nucleophilic ability of ammonia and increase the reaction speed .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-fluoroethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-(1-Amino-2-fluoroethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-fluoroethyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a fluoroethyl group.
4-Aminobenzonitrile: Lacks the fluoroethyl group, making it less lipophilic.
Uniqueness
4-(1-Amino-2-fluoroethyl)benzonitrile is unique due to the presence of both an amino group and a fluoroethyl group, which confer distinct chemical and biological properties. The fluoroethyl group enhances its lipophilicity, making it more suitable for applications involving lipid membranes and hydrophobic environments.
Properties
Molecular Formula |
C9H9FN2 |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
4-(1-amino-2-fluoroethyl)benzonitrile |
InChI |
InChI=1S/C9H9FN2/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4,9H,5,12H2 |
InChI Key |
JNAFVZMXBWYJBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CF)N |
Origin of Product |
United States |
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